![molecular formula C18H22Si2 B12582357 Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 599187-53-8](/img/structure/B12582357.png)
Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a complex organosilicon compound characterized by its unique structure, which includes ethynyl and phenylene groups. This compound is known for its applications in various fields, including materials science, organic synthesis, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the cross-coupling reaction of 3,5-di(trimethylsilylethynyl)phenylacetylene with a haloaryl derivative. This reaction is catalyzed by palladium(II) and copper(I) under controlled conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures the production of high-purity Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Chemistry
In chemistry, Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biomedical devices. Its biocompatibility and ability to form stable bonds with biological molecules make it a valuable research tool.
Industry
In industry, Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to enhance the properties of these materials, such as durability and resistance to environmental factors, makes it highly sought after .
Mechanism of Action
The mechanism of action of Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its interaction with molecular targets through its ethynyl and phenylene groups. These interactions can lead to the formation of stable bonds with other molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound has a similar structure but lacks the ethynyl groups, making it less versatile in certain applications.
Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-: This compound includes bromine atoms, which can influence its reactivity and applications.
Uniqueness
Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- stands out due to its combination of ethynyl and phenylene groups, providing unique reactivity and versatility. This makes it suitable for a wide range of applications, from materials science to biomedical research.
Properties
IUPAC Name |
2-[3-ethynyl-5-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Si2/c1-8-16-13-17(9-11-19(2,3)4)15-18(14-16)10-12-20(5,6)7/h1,13-15H,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMHGDJKNVTQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477606 |
Source


|
| Record name | Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599187-53-8 |
Source


|
| Record name | Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)

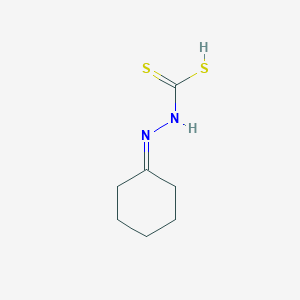
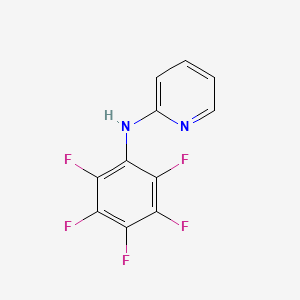
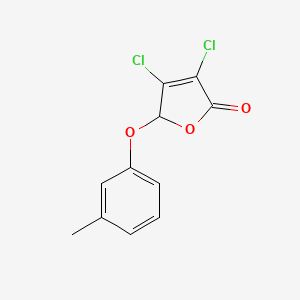
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)
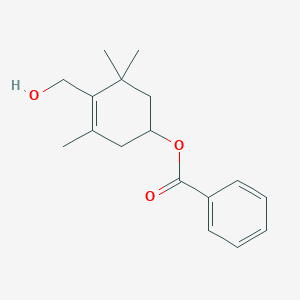
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
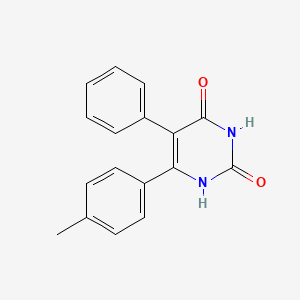
![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
